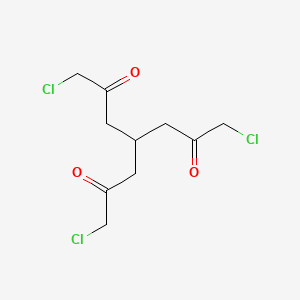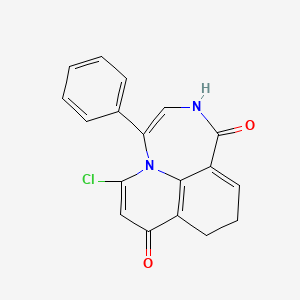
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl-: is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrido-Benzodiazepine Core: This step involves the cyclization of a suitable precursor, such as a substituted aniline, with a pyridine derivative under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydrogenation: The reduction of double bonds in the intermediate compound is carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts, resulting in the saturation of double bonds or reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Saturated compounds with reduced double bonds or functional groups.
Substitution: Compounds with new substituents replacing original functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of benzodiazepines in biological systems.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anxiolytic, sedative, or anticonvulsant properties, making them candidates for the development of new drugs for neurological disorders.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its synthesis and functionalization are optimized for large-scale manufacturing processes.
Wirkmechanismus
The mechanism of action of 8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl- involves its interaction with specific molecular targets in the body. These targets include:
GABA Receptors: The compound binds to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.
Ion Channels: It may also interact with ion channels, modulating their activity and affecting neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl- is unique due to its specific structural features, such as the pyrido-benzodiazepine core and the presence of a chlorine atom and phenyl group
Eigenschaften
CAS-Nummer |
53491-50-2 |
|---|---|
Molekularformel |
C18H13ClN2O2 |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
2-chloro-13-phenyl-1,11-diazatricyclo[7.4.1.05,14]tetradeca-2,5(14),8,12-tetraene-4,10-dione |
InChI |
InChI=1S/C18H13ClN2O2/c19-16-9-15(22)12-7-4-8-13-17(12)21(16)14(10-20-18(13)23)11-5-2-1-3-6-11/h1-3,5-6,8-10H,4,7H2,(H,20,23) |
InChI-Schlüssel |
GKYMWPVVIDDTRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C(=C1)C(=O)NC=C(N3C(=CC2=O)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


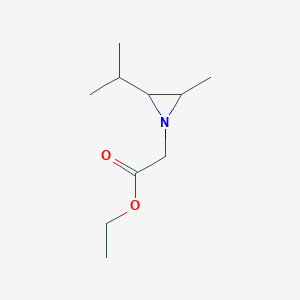

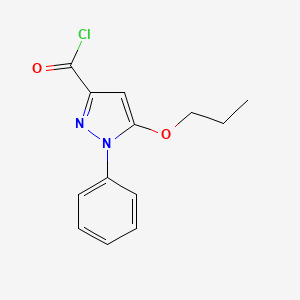

![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)
![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)
![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)

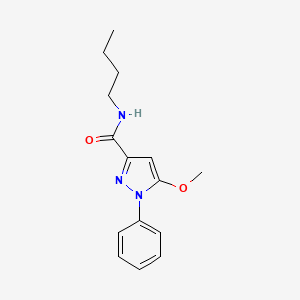
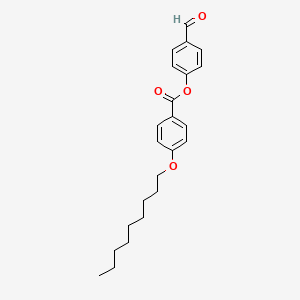

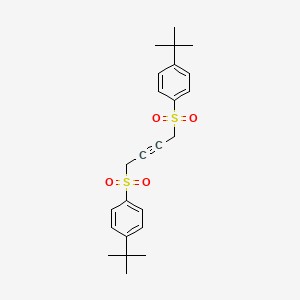
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
